N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated hydroxyphenyl group, a methylidene linkage, and an acetohydrazide moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-[(2-methylphenyl)amino]acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The process can be summarized as follows:
Starting Materials: 5-bromo-2-hydroxybenzaldehyde and 2-[(2-methylphenyl)amino]acetohydrazide.
Solvent: Ethanol.
Reaction Conditions: Reflux for several hours.
Purification: The product is typically purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imine (methylidene) group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The brominated hydroxyphenyl group can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the acetohydrazide moiety can form covalent bonds with nucleophilic sites on proteins.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the brominated hydroxyphenyl group and the acetohydrazide moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C16H16BrN3O2 |
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Molecular Weight |
362.22 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C16H16BrN3O2/c1-11-4-2-3-5-14(11)18-10-16(22)20-19-9-12-8-13(17)6-7-15(12)21/h2-9,18,21H,10H2,1H3,(H,20,22)/b19-9+ |
InChI Key |
BRDKFUGNWWNKDV-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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